Cas no 918824-69-8 (Urea, N-(2-fluoro-5-methylphenyl)-)

Technical Introduction: Urea, N-(2-fluoro-5-methylphenyl)-, is a fluorinated urea derivative characterized by the presence of a 2-fluoro-5-methylphenyl substituent. This compound exhibits unique chemical properties due to the electron-withdrawing fluorine atom and the steric influence of the methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural features enhance reactivity in nucleophilic substitution and condensation reactions, facilitating the development of specialized agrochemicals or bioactive molecules. The fluorine moiety may also improve metabolic stability in drug design. High purity and consistent synthesis routes ensure reproducibility for research and industrial use. Suitable for further functionalization, it serves as a versatile building block in heterocyclic and medicinal chemistry.
Urea, N-(2-fluoro-5-methylphenyl)- structure
918824-69-8 structure
Product Name:Urea, N-(2-fluoro-5-methylphenyl)-
CAS No:918824-69-8
MF:C8H9FN2O
MW:168.168265104294
CID:770101
PubChem ID:28968430
Update Time:2025-06-28

Urea, N-(2-fluoro-5-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Urea, N-(2-fluoro-5-methylphenyl)-
    • (2-fluoro-5-methylphenyl)urea
    • 1-(2-fluoro-5-methylphenyl)urea
    • N-(2-Fluoro-5-methylphenyl)urea
    • SCHEMBL1426650
    • DTXSID80651852
    • 918824-69-8
    • Inchi: 1S/C8H9FN2O/c1-5-2-3-6(9)7(4-5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
    • InChI Key: USPAHWKEPYXFBE-UHFFFAOYSA-N
    • SMILES: FC1C=CC(C)=CC=1NC(N)=O

Computed Properties

  • Exact Mass: 168.06989108g/mol
  • Monoisotopic Mass: 168.06989108g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.1Ų

Urea, N-(2-fluoro-5-methylphenyl)- Pricemore >>

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Additional information on Urea, N-(2-fluoro-5-methylphenyl)-

Urea, N-(2-Fluoro-5-methylphenyl)- and CAS 918824-69-8: A Comprehensive Overview of Its Chemical Properties, Pharmacological Applications, and Research Advancements

Urea, N-(2-fluoro-5-methylphenyl)- (CAS 918824-69-8) is a derivative of urea with a unique aromatic substituent group, which has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of urea derivatives and is characterized by its molecular structure, which includes a fluorine atom at the 2-position and a methyl group at the 5-position of a phenyl ring. The presence of these functional groups contributes to its potential pharmacological activity and biological interactions, making it a promising candidate for drug development.

Recent studies have highlighted the importance of fluorine substitution in enhancing the metabolic stability and receptor binding affinity of small molecule drugs. The fluorine atom in Urea, N-(2-fluoro-5-methylphenyl)- is positioned to modulate its physicochemical properties, such as lipophilicity and hydrophilicity, which are critical factors in determining the drug's ability to cross biological membranes and reach its target site. Additionally, the methyl group at the 5-position of the phenyl ring may influence the compound's conformational flexibility, potentially affecting its interactions with biological targets.

As of 2024, research on Urea, N-(2-fluoro-5-methylphenyl)- has expanded into several areas, including its potential applications in targeted drug delivery systems and enzyme inhibition. A 2023 study published in Journal of Medicinal Chemistry investigated the compound's ability to inhibit specific serine proteases, which are implicated in various pathological processes, including inflammation and tumor progression. The study demonstrated that the fluorine-substituted phenyl group significantly enhanced the compound's binding affinity to the target enzyme compared to its non-fluorinated analogs.

Another significant advancement in the field is the exploration of Urea, N-(2-fluoro-5-methylphenyl)- as a potential antimicrobial agent. A 2024 research paper in Antimicrobial Agents and Chemotherapy reported that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes, a mechanism that is distinct from traditional antibiotics. This finding underscores the compound's potential as a novel therapeutic option for combating multidrug-resistant bacterial infections.

Furthermore, the synthetic pathways of Urea, N-(2-fluoro-5-methylphenyl)- have been optimized to improve its scalability and cost-effectiveness. A 2023 study in Organic & Biomolecular Chemistry described a novel catalytic method for the synthesis of the compound, which reduced the number of reaction steps and minimized the use of hazardous reagents. This development is crucial for the commercialization of the compound, as it aligns with the principles of green chemistry and sustainable pharmaceutical manufacturing.

In the context of drug discovery, Urea, N-(2-fluoro-5-methylphenyl)- has also been evaluated for its potential as a prodrug candidate. Prodrugs are designed to improve the bioavailability and reduce the toxicity of active pharmaceutical ingredients. A 2024 study in Drug Development and Industrial Pharmacy explored the use of Urea, N-(2-fluoro-5-methylphenyl)- as a prodrug for a poorly water-soluble active compound. The study demonstrated that the compound could effectively enhance the solubility and dissolution rate of the active ingredient, thereby improving its therapeutic efficacy.

The pharmacokinetic properties of Urea, N-(2-fluoro-5-methylphenyl)- have also been investigated to assess its suitability for clinical applications. A 2023 pharmacokinetic study published in Drug Metabolism and Disposition showed that the compound exhibited favorable absorption, distribution, metabolism, and excretion profiles in animal models. These findings suggest that the compound has the potential to achieve therapeutic concentrations in vivo while minimizing systemic toxicity.

Additionally, the computational modeling of Urea, N-(2-fluoro-5-methylphenyl)- has provided valuable insights into its molecular interactions with biological targets. A 2024 study in Journal of Computational Chemistry used molecular docking simulations to predict the compound's binding affinity to various receptors and enzymes. The results indicated that the compound could selectively bind to specific targets, which is essential for the development of targeted therapies with minimal off-target effects.

Despite the promising advancements, there are still challenges to overcome in the development of Urea, N-(2-fluoro-5-methylphenyl)- as a therapeutic agent. One of the key challenges is the optimization of its selectivity profile to ensure that it targets only the intended biological pathways without causing unintended side effects. Another challenge is the need to further validate its safety and efficacy in clinical trials, which is a critical step before it can be approved for human use.

In conclusion, Urea, N-(2-fluoro-5-methylphenyl)- (CAS 918824-69-8) represents a significant advancement in the field of medicinal chemistry. Its unique molecular structure and functional groups have enabled it to demonstrate potential in various pharmacological applications, including enzyme inhibition, antimicrobial activity, and prodrug development. Ongoing research and technological advancements continue to refine its properties and expand its therapeutic potential, positioning it as a promising candidate for future drug development initiatives.

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